2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride 2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2344678-07-3
VCID: VC5827753
InChI: InChI=1S/C13H15NO.ClH/c1-2-6-13-10(4-1)8-12(15-13)9-11-5-3-7-14-11;/h1-2,4,6,8,11,14H,3,5,7,9H2;1H
SMILES: C1CC(NC1)CC2=CC3=CC=CC=C3O2.Cl
Molecular Formula: C13H16ClNO
Molecular Weight: 237.73

2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride

CAS No.: 2344678-07-3

Cat. No.: VC5827753

Molecular Formula: C13H16ClNO

Molecular Weight: 237.73

* For research use only. Not for human or veterinary use.

2-(1-Benzofuran-2-ylmethyl)pyrrolidine;hydrochloride - 2344678-07-3

Specification

CAS No. 2344678-07-3
Molecular Formula C13H16ClNO
Molecular Weight 237.73
IUPAC Name 2-(1-benzofuran-2-ylmethyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C13H15NO.ClH/c1-2-6-13-10(4-1)8-12(15-13)9-11-5-3-7-14-11;/h1-2,4,6,8,11,14H,3,5,7,9H2;1H
Standard InChI Key XPTBCOXWDNNIHG-UHFFFAOYSA-N
SMILES C1CC(NC1)CC2=CC3=CC=CC=C3O2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The molecular formula of 2-(1-benzofuran-2-ylmethyl)pyrrolidine hydrochloride is C₁₂H₁₄ClNO, with a molecular weight of 223.70 g/mol . The compound consists of a benzofuran system (a fused benzene and furan ring) attached to a pyrrolidine (a five-membered amine ring) through a methylene group, protonated as a hydrochloride salt. Key identifiers include:

PropertyValueSource
CAS Registry Number1439907-98-8
IUPAC Name2-(1-benzofuran-2-yl)pyrrolidine;hydrochloride
SMILESC1CC(NC1)C2=CC3=CC=CC=C3O2.Cl
InChI KeyJRYXGSLLNMYPDV-UHFFFAOYSA-N

The benzofuran moiety contributes aromaticity and planar rigidity, while the pyrrolidine ring introduces conformational flexibility and basicity due to its secondary amine .

Stereochemical and Conformational Analysis

The compound’s 3D conformation, as modeled in PubChem, shows that the benzofuran and pyrrolidine rings adopt a near-perpendicular orientation, minimizing steric hindrance . The hydrochloride salt enhances water solubility, a critical factor for bioavailability in pharmacological applications .

Synthetic Methodologies

Benzofuran Core Synthesis

The benzofuran ring is typically synthesized via palladium-catalyzed cyclization, as described in recent methodologies. For example, aryl boronic acids react with 2-(2-formylphenoxy)acetonitriles in the presence of Pd(OAc)₂ and bipyridine (bpy) to yield substituted benzofurans in 58–94% yields . This method offers regioselectivity and functional group tolerance, making it suitable for generating the benzofuran precursor required for this compound .

Pyrrolidine Functionalization and Coupling

The pyrrolidine moiety is introduced via nucleophilic substitution or reductive amination. A reported strategy involves reacting iodinated dihydrobenzofuran derivatives with piperazine analogs under basic conditions (e.g., K₂CO₃ in tetrahydrofuran at 70°C) . Although this method targets piperazine-linked compounds, analogous approaches using pyrrolidine precursors could be adapted. For instance, treating 2-(iodomethyl)-2,3-dihydrobenzofuran with pyrrolidine in the presence of a base may yield the desired methylene-bridged structure .

Final Salt Formation

The free base of 2-(1-benzofuran-2-ylmethyl)pyrrolidine is protonated using hydrochloric acid, followed by purification via recrystallization or column chromatography . The final product from Enamine (UA) is reported at 95% purity, with characterization confirmed by ¹H/¹³C NMR and high-resolution mass spectrometry .

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